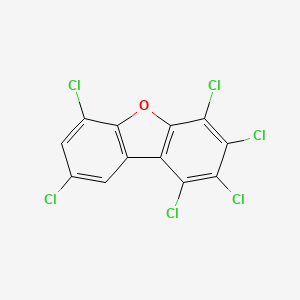

1,2,3,4,6,8-Hexachlorodibenzofuran

Descripción

Propiedades

IUPAC Name |

1,2,3,4,6,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGNWHERVQWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219986 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69698-60-8 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9A11M9ARZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 1,2,3,4,6,8 Hexachlorodibenzofuran

Spatial and Temporal Trends in Environmental Compartments

Detailed spatial and temporal trend data for 1,2,3,4,6,8-HxCDF are scarce in publicly available scientific literature. Research on PCDFs often reports total HxCDF concentrations or focuses on the more toxic 2,3,7,8-substituted congeners.

Atmospheric Deposition and Transport

PCDFs, as a class of semi-volatile organic compounds, are subject to long-range atmospheric transport. This process allows them to be distributed globally, far from their original sources. The primary sources of PCDFs in the atmosphere are industrial processes such as waste incineration and metal smelting, as well as the manufacturing of certain chemicals where they are formed as unintentional byproducts.

Aquatic Systems: Sediment and Water Column Concentrations

In aquatic environments, the hydrophobic nature of PCDFs leads to their strong association with particulate matter and sediments. Consequently, concentrations in the water column are generally low, while sediments act as a significant sink and long-term reservoir.

Sediment cores can provide a historical record of PCDF deposition. Studies of sediment cores have shown that PCDF concentrations generally increased from the mid-20th century, peaking in the latter half, and have since declined in many areas due to stricter regulations on industrial emissions. However, specific concentration data for the 1,2,3,4,6,8-HxCDF isomer in sediment or water samples are not extensively documented in scientific literature, making it difficult to establish its specific trends.

Terrestrial Environments: Soil and Vegetation Matrices

Similar to aquatic systems, PCDFs in terrestrial environments tend to bind strongly to the organic fraction of soil, limiting their mobility. Atmospheric deposition is the primary pathway for PCDF contamination of soils and vegetation. Concentrations in soil can vary widely depending on proximity to historical and current emission sources.

Vegetation can accumulate PCDFs from the atmosphere through direct deposition on leaf surfaces and from the soil through root uptake, although the latter is generally considered a minor pathway for these compounds. As with other environmental compartments, there is a notable lack of data specifically quantifying the presence of 1,2,3,4,6,8-HxCDF in soil and vegetation.

Global Hotspots and Regional Variability of 1,2,3,4,6,8-Hexachlorodibenzofuran Levels

Global hotspots of PCDF contamination are typically associated with industrialized regions with a history of activities known to produce these compounds. These include areas with numerous waste incinerators, metal production facilities, and chemical manufacturing plants.

While regional variability in the levels of total PCDFs is well-documented, specific information on the geographic distribution and hotspots of 1,2,3,4,6,8-HxCDF is not available in the reviewed literature. The distribution of this specific isomer is likely to follow the general patterns of PCDF contamination, but its relative abundance may vary depending on the specific sources in a region.

Isomeric Profiles of Hexachlorodibenzofurans in Environmental Samples

The isomeric profile, or congener pattern, of HxCDFs in an environmental sample can sometimes provide clues about the source of the contamination. Different formation processes (e.g., combustion versus chemical manufacturing) can produce different relative abundances of the various isomers.

However, environmental analyses of HxCDFs often focus on the toxicologically significant 2,3,7,8-substituted isomers such as 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF, 1,2,3,7,8,9-HxCDF, and 2,3,4,6,7,8-HxCDF. Data on the prevalence and relative contribution of the 1,2,3,4,6,8-HxCDF isomer to the total HxCDF profile in various environmental matrices are largely absent from the scientific record. This lack of data prevents a detailed discussion of its role in isomeric profiles from different sources.

Formation Pathways and Sources of 1,2,3,4,6,8 Hexachlorodibenzofuran

Unintended Formation from Anthropogenic Processes and Combustion

The dominant sources of 1,2,3,4,6,8-HxCDF are high-temperature anthropogenic processes where the necessary chemical precursors and conditions for its formation are present. These processes include waste incineration, metallurgical operations, and the thermal degradation of certain chlorinated chemicals. ewg.orgca.gov

Municipal solid waste incinerators (MSWIs) are significant sources of PCDF emissions. dss.go.th The complex and variable composition of municipal and industrial waste provides the necessary precursors for PCDF formation, including carbonaceous materials, chlorine from plastics (like PVC) and other sources, and metal catalysts. While specific data for the 1,2,3,4,6,8-HxCDF isomer is not always detailed in emission profiles, studies of incinerator flue gas and surrounding environments confirm the presence of a wide range of PCDF congeners, including various hexachlorodibenzofurans. nih.govnih.govtandfonline.com

The congener profile of PCDFs from incinerators can vary, but PCDFs are often the main contributor to the total toxic equivalence (TEQ) value in the flue gas. aaqr.org The formation within these facilities occurs in the post-combustion zone, on fly ash particles, as flue gases cool through a temperature window of approximately 250°C to 450°C.

Metallurgical industries, particularly iron ore sintering plants, are recognized as major sources of PCDF emissions. researchgate.net The sintering process, which involves agglomerating fine iron ore particles at high temperatures, provides ideal conditions for PCDF formation. Large amounts of carbon sources (coke), chlorides, and catalytic metals are present in the raw materials. researchgate.net

Studies of emissions from sintering plants show that PCDFs are the predominant compounds formed, contributing significantly to the total toxicity. researchgate.net The congener profiles from these sources are often characterized by a high proportion of hepta- and hexa-chlorinated dibenzofurans. researchgate.netaaqr.org While specific quantification of the 1,2,3,4,6,8-HxCDF isomer is limited, the general class of HxCDFs is a dominant component of the PCDF emissions from these facilities.

The table below shows the reduction in the emission of 2,3,7,8-substituted hexachlorodibenzofurans (HxCDFs) from an iron ore sintering process with the addition of urea as an inhibitor, demonstrating that these processes are a significant source of HxCDFs.

Table 1: Inhibition of HxCDF Emissions from Iron Ore Sintering by Urea

| Urea Added (% by weight) | HxCDFs Emission (ng I-TEQ Nm–3) | HxCDFs Proportion of Total PCDFs (%) |

|---|---|---|

| 0 (Non-urea test) | 0.179 | 47.1% |

| 0.020% | 0.060 | 36.0% |

| 0.035% | 0.035 | 36.1% |

| 0.050% | 0.045 | 34.1% |

Data sourced from a study on sintering pot tests, illustrating the effect of urea on inhibiting the formation of HxCDFs. aaqr.org

PCDFs, including hexachlorinated congeners, can be formed through the chemical transformation of precursor compounds, notably polychlorinated biphenyls (PCBs) and chlorophenols. dss.go.th This pathway involves the cyclization of a precursor molecule to form the dibenzofuran (B1670420) structure.

Polychlorinated Biphenyls (PCBs): The thermal degradation of PCBs, especially in the presence of oxygen, is a well-established route for PCDF formation. epa.gov This can occur during fires or explosions involving PCB-containing electrical equipment (e.g., transformers, capacitors) or during improper incineration of PCB-contaminated materials. researchgate.net The pyrolysis of specific hexachlorobiphenyl isomers has been shown to yield various PCDF congeners. epa.gov The reaction typically involves the loss of a chlorine atom and a hydrogen atom, or two chlorine atoms, followed by the formation of an oxygen bridge.

Chlorophenols: The condensation of two chlorophenol molecules at high temperatures can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and, to a lesser extent, PCDFs. researchgate.net While this pathway is more direct for PCDD formation, rearrangements and other reactions, particularly at temperatures above 400°C, can result in complex mixtures that include PCDFs. researchgate.net The presence of activated carbon can catalyze the condensation reaction, increasing the yield of both PCDDs and PCDFs. uva.nl

The following table presents findings from a laboratory pyrolysis study on the formation of PCDFs from specific hexachlorobiphenyl (HCB) isomers, illustrating the precursor pathway.

Table 2: PCDF Formation from Pyrolysis of Hexachlorobiphenyl Isomers (550-650°C)

| Precursor Compound | PCDF Products Formed | Yield (%) |

|---|---|---|

| 2,4,5,2',4',5'-Hexachlorobiphenyl | Tetrachlorodibenzofurans and Pentachlorodibenzofurans | 0.2 - 1.6% |

| 2,4,6,2',4',6'-Hexachlorobiphenyl | Tetrachlorodibenzofurans and Pentachlorodibenzofurans | 0.1 - 0.5% |

Data from a study on the pyrolysis of hexachlorobiphenyls, demonstrating the formation of lower chlorinated PCDFs. Complete destruction of the precursors and products occurred at 700°C. epa.gov

De Novo Synthesis Mechanisms in Pyrolytic Environments

In addition to formation from well-defined precursors, 1,2,3,4,6,8-HxCDF can be formed via "de novo" synthesis. This mechanism is particularly important in pyrolytic environments like incinerators and sintering plants. dss.go.thaaqr.org De novo synthesis is defined as the formation of PCDFs directly from a carbon matrix in the presence of chlorine, oxygen, and a catalyst (often copper). dss.go.th

The process occurs on the surface of fly ash particles as they cool. It involves the breakdown of the carbon structure and subsequent reaction with chlorine and oxygen to build the PCDF molecule from elemental components. Key steps in the proposed mechanism include:

Oxidation of the carbon structure.

Chlorination of the carbon matrix.

Formation of small aromatic compounds from the breakdown of the carbon structure. dss.go.th

Coupling of these intermediates to form the dibenzofuran backbone, followed by further chlorination.

De novo synthesis is considered the dominant formation pathway for PCDFs in many industrial processes, such as iron ore sintering. aaqr.org The reaction is highly dependent on factors like temperature (optimal around 300-400°C), oxygen concentration, and the presence of metal catalysts like copper chloride.

Environmental and Biotic Formation Mechanisms

There is no significant evidence to suggest that 1,2,3,4,6,8-Hexachlorodibenzofuran is formed naturally through common environmental or biotic processes. The synthesis of such a complex, highly chlorinated molecule requires the specific high-temperature and chemical conditions found in the industrial and combustion sources described above. While some microorganisms have been shown to produce simpler chlorinated compounds like 2,4-dichlorophenol, this is not a pathway for the formation of HxCDFs in the environment. unl.pt The presence of 1,2,3,4,6,8-HxCDF in environmental matrices such as soil, sediment, and air is attributed to deposition from these anthropogenic sources.

Analytical Methodologies for the Quantification and Identification of 1,2,3,4,6,8 Hexachlorodibenzofuran

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a crucial first step to isolate 1,2,3,4,6,8-HxCDF from complex matrices and remove interfering substances that could compromise analytical results. The choice of technique depends on the sample type, which can range from soil and sediment to biological tissues and fluids.

Extraction and Clean-up Procedures

The initial step involves extracting the target analyte from the sample matrix. Common extraction techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and solid-phase extraction (SPE). tandfonline.comaccesson.kr For solid samples like soil and sediment, Soxhlet or sonication extraction are frequently employed. nih.gov Liquid-liquid extraction (LLE) is a traditional method for aqueous samples, though SPE is often preferred for its efficiency and reduced solvent consumption, especially for large volume samples. accesson.kr

Following extraction, a rigorous clean-up process is necessary to remove co-extracted interfering compounds such as lipids, hydrocarbons, and other chlorinated compounds. nih.govgcms.cz This is often a multi-step process involving various chromatographic materials. A common approach utilizes a multi-layer silica (B1680970) gel column, which may be impregnated with sulfuric acid to remove organic interferences. tandfonline.comwell-labs.com Activated carbon columns are also used for their ability to fractionate planar molecules like dioxins and furans from other polychlorinated biphenyls (PCBs). tandfonline.comgcms.cz Other materials used in clean-up include alumina (B75360) and Florisil cartridges. nih.gov Automated clean-up systems are also available, offering a suitable alternative to conventional methods by improving sample throughput and consistency. nih.gov

Fractionation and Isomeric Separation Approaches

Due to the complexity of dioxin and furan (B31954) mixtures in environmental and biological samples, fractionation is essential to separate different classes of compounds. Isomeric separation is particularly important to distinguish 1,2,3,4,6,8-HxCDF from its other hexachlorodibenzofuran isomers, as their toxicities can vary significantly.

Fractionation is often integrated into the clean-up process. For instance, activated carbon chromatography can separate polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,3,4,6,8-HxCDF, from non-planar PCBs. nih.gov Further separation of isomers is typically achieved during the chromatographic analysis step.

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating 1,2,3,4,6,8-HxCDF from other congeners and matrix components before detection.

Gas Chromatography (GC) with High-Resolution Columns

High-resolution gas chromatography (HRGC) is the standard and most powerful technique for the separation of individual PCDD and PCDF congeners, including 1,2,3,4,6,8-HxCDF. tandfonline.comiss.it The separation is achieved using long capillary columns (e.g., 50-60 meters) coated with a specific stationary phase.

Commonly used stationary phases for this purpose are non-polar or low-polarity phases, such as those with a composition of 5% diphenyl / 95% dimethyl polysiloxane. shimadzu.com These columns, often referred to as "5-type" phases (e.g., DB-5, HP-5ms), provide excellent separation of a wide range of semi-volatile organic compounds. shimadzu.com The choice of column and the optimization of GC parameters, such as temperature programming, are critical to achieve the necessary resolution to separate the various hexachlorodibenzofuran isomers.

Liquid Chromatography (LC) Applications for Specific Matrices

While GC is the dominant technique, liquid chromatography (LC) has found applications in the analysis of related compounds and can be used in specific scenarios. nih.govnih.govresearchgate.net For instance, LC coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the determination of other chlorinated compounds in various matrices. nih.gov The primary advantage of LC is its ability to analyze less volatile or thermally labile compounds without the need for derivatization. However, for the routine analysis of PCDFs like 1,2,3,4,6,8-HxCDF, GC remains the preferred method due to its superior resolving power for these isomers.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for 1,2,3,4,6,8-HxCDF, providing both high sensitivity and selectivity.

High-resolution mass spectrometry (HRMS) is the gold standard for the confirmatory analysis of PCDDs and PCDFs. tandfonline.comiss.it HRMS instruments, such as magnetic sector mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. iss.it This high resolving power is crucial for achieving the low detection limits required for regulatory monitoring.

While HRMS is the reference technique, low-resolution tandem mass spectrometry (LRMS/MS), often using triple quadrupole instruments, has emerged as a viable alternative for routine quantitative analysis. nih.gov LRMS/MS offers high selectivity through multiple reaction monitoring (MRM) and can achieve detection limits in the femtogram range, making it suitable for food and feed analysis. iss.itnih.gov

For accurate quantification, the isotope dilution method is widely employed. nih.govosti.govyoutube.comrsc.org This involves spiking the sample with a known amount of a stable isotope-labeled analog of 1,2,3,4,6,8-HxCDF (e.g., ¹³C₁₂-1,2,3,4,6,8-HxCDF) before extraction. well-labs.comnih.gov By measuring the ratio of the native analyte to its labeled internal standard, any losses during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification. osti.govrsc.org

| Parameter | Method | Details | Reference |

| Extraction | Accelerated Solvent Extraction (ASE) | A rapid and efficient method for solid samples. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Reduces solvent usage and is suitable for large volume water samples. | accesson.kr | |

| Clean-up | Multi-layer Silica Gel Column | Often impregnated with acid to remove organic interferences. | tandfonline.comwell-labs.com |

| Activated Carbon Column | Separates planar molecules like PCDFs from non-planar PCBs. | tandfonline.comgcms.cz | |

| Separation | High-Resolution Gas Chromatography (HRGC) | The standard for separating PCDF isomers using long capillary columns. | tandfonline.comiss.it |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Confirmatory method providing high accuracy and low detection limits. | tandfonline.comiss.it |

| Low-Resolution Tandem Mass Spectrometry (LRMS/MS) | An alternative for routine quantitative analysis with high selectivity. | nih.gov | |

| Quantification | Isotope Dilution | Uses stable isotope-labeled standards for accurate and precise measurement. | nih.govosti.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and quantification of 1,2,3,4,6,8-HCDF. It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of an ion's elemental composition. chemrxiv.org For PCDFs, HRMS is essential to differentiate the target analyte from co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas) that are often present in complex sample matrices. nemi.gov

Regulatory methods, such as U.S. EPA Method 1613, mandate the use of HRGC/HRMS with a minimum resolving power of 10,000 (10% valley definition) to ensure that the measured mass is sufficiently close to the theoretical exact mass. nemi.govwell-labs.com This high resolution is necessary to separate the molecular ion of 1,2,3,4,6,8-HCDF from potential interferences. For example, fragments of other chlorinated compounds like polychlorinated biphenyls (PCBs) could have the same nominal mass but will have a slightly different exact mass that can be resolved by HRMS. well-labs.com

Table 1: Exact Mass of 1,2,3,4,6,8-HCDF and a Potential Isobaric Interference

| Compound | Molecular Formula | Nominal Mass (amu) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| 1,2,3,4,6,8-Hexachlorodibenzofuran | C₁₂H₂Cl₆O | 372 | 373.8207 |

| Heptachlorobiphenyl (a PCB congener) Fragment | [C₁₂H₂Cl₅]⁺ | 372 | 372.8598 |

Data sourced from public chemical databases.

An individual PCDF congener is identified by comparing its gas chromatography retention time and the ion abundance ratio of two specific exact m/z values with those of an authentic standard. nemi.gov

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of trace-level contaminants like 1,2,3,4,6,8-HCDF. epa.govnih.gov This technique compensates for the loss of analyte that may occur during the extensive sample preparation, extraction, and cleanup procedures. epa.gov

The methodology involves adding a known amount of an isotopically labeled analog of the target analyte to the sample before any processing steps. nih.gov For 1,2,3,4,6,8-HCDF, a common internal standard is ¹³C₁₂-labeled 1,2,3,4,6,8-HCDF. Since the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during sample workup. epa.gov

Quantification is based on the ratio of the response of the native analyte to the response of the isotopically labeled standard. well-labs.com This approach corrects for variations in extraction efficiency and instrument response, leading to highly reliable quantitative results. epa.gov U.S. EPA Method 1613 is a prominent example of a validated isotope dilution HRGC/HRMS method for PCDF analysis. well-labs.com

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) mass spectrometer, offers an alternative and increasingly accepted approach for PCDF analysis. mdpi.comwur.nl Instead of relying on high resolution to achieve specificity, MS/MS uses a two-stage mass filtering process. unt.edu

In the first stage (Q1), a specific precursor ion (typically the molecular ion, [M]⁺•) of 1,2,3,4,6,8-HCDF is selected. This ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). researchgate.net In the final stage (Q3), a specific, characteristic product ion resulting from the fragmentation is monitored. nih.gov This process of monitoring a specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and is highly selective and sensitive. nelac-institute.org

The primary fragmentation pathway for hexachlorodibenzofurans involves the loss of a COCl group. The specificity of MS/MS reduces chemical noise and allows for reliable quantification, even in complex matrices, sometimes without the need for the extensive cleanup required for HRMS analysis. mdpi.comnih.gov

Table 2: Example MRM Transitions for this compound

| Congener | Precursor Ion (m/z) | Product Ion (m/z) | Typical Loss |

|---|---|---|---|

| 1,2,3,4,6,8-HCDF | 373.8 | 310.8 | COCl |

| ¹³C₁₂-1,2,3,4,6,8-HCDF | 385.8 | 322.8 | ¹³COCl |

Note: Specific ions and collision energies are instrument-dependent and must be optimized.

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are imperative to ensure that analytical data for 1,2,3,4,6,8-HCDF is reliable, defensible, and of known quality. dau.edu Regulatory methods like EPA Methods 1613 and 8290A provide detailed QA/QC protocols. epa.govepa.gov Key elements include:

Method Blanks: A reference matrix, free of analytes, is carried through all stages of the sample preparation and analysis process. well-labs.com This is done to assess and control for potential contamination introduced by reagents, glassware, or the laboratory environment. nemi.gov

Laboratory Control Samples (LCS): A clean reference matrix is spiked with a known quantity of all target analytes. The recovery of these analytes is measured to evaluate the accuracy and performance of the entire analytical method. epa.gov

Isotope-Labeled Standard Recoveries: The recovery of the isotopically labeled standards added to each sample must fall within specified limits (e.g., typically 25-150% in EPA Method 1613B) to ensure the extraction and cleanup process was effective for that specific sample. epa.gov

Calibration: The instrument is calibrated using a series of standards at different concentrations to establish a calibration curve. epa.gov Ongoing calibration verification checks are performed throughout the analytical run to ensure instrument stability and accuracy. epa.gov

Ion Abundance Ratios: For identification, the ratio of the two selected ions for each analyte must be within a specified tolerance (e.g., ±15%) of the theoretical ratio. epa.gov

Chromatographic Resolution: The gas chromatography column must demonstrate its ability to separate closely eluting, toxicologically significant isomers. epa.gov For example, adequate separation must be shown between 2,3,7,8-TCDD and other TCDD isomers. epa.gov

Emerging Analytical Technologies for PCDF Analysis

While GC-HRMS remains the reference method, research continues into new technologies to improve efficiency, reduce costs, and enhance analytical capabilities for PCDFs. nih.gov

Atmospheric Pressure Gas Chromatography (APGC)-MS/MS: APGC is a "soft" ionization technique that often results in less fragmentation of the initial molecule compared to traditional electron ionization (EI). When coupled with a tandem mass spectrometer, APGC-MS/MS can provide high sensitivity and specificity for PCDFs and related compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different chromatography columns in series to achieve a much higher degree of separation than is possible with a single column. When paired with a Time-of-Flight (TOF) mass spectrometer, GCxGC-TOFMS can separate complex mixtures of congeners and provide highly detailed "fingerprints" of PCDF contamination, which can be useful for source apportionment. weebly.com

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS): As discussed, the use of GC-QqQ-MS/MS is becoming more widespread as a cost-effective and robust alternative to GC-HRMS for routine monitoring of PCDFs in various matrices like food, feed, and environmental samples. mdpi.comwur.nl Its compliance with regulatory limits has been successfully demonstrated, making it a viable emerging tool. wur.nl

Environmental Fate, Transport, and Transformation of 1,2,3,4,6,8 Hexachlorodibenzofuran

Atmospheric Transport and Deposition Dynamics

The atmosphere serves as a primary conduit for the global distribution of 1,2,3,4,6,8-HxCDF. Its journey begins with its release into the air from sources such as industrial emissions and incineration. Once airborne, its fate is governed by a delicate balance between remaining in the vapor phase and attaching to particulate matter, which ultimately determines its transport distance and deposition patterns.

The tendency of 1,2,3,4,6,8-HxCDF to volatilize from surfaces and its subsequent partitioning between the gaseous phase and atmospheric particles are critical to its environmental mobility. This behavior is influenced by its physicochemical properties, notably its vapor pressure and Henry's Law constant, which are temperature-dependent. copernicus.org

Semi-volatile organic compounds (SVOCs) like 1,2,3,4,6,8-HxCDF can exist in the atmosphere as gases or sorbed to airborne particles. nih.gov This partitioning is a key factor influencing their atmospheric residence time and potential for long-range transport. nih.gov The "cold condensation" phenomenon, where POPs volatilize in warmer regions and are then transported to and deposited in colder climates, is a significant driver of their accumulation in polar regions. copernicus.org The process of "multi-hop transport," involving cycles of deposition and re-emission, further contributes to their widespread distribution. copernicus.org

Below is a table of key physicochemical properties of 1,2,3,4,6,8-HxCDF that influence its atmospheric behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂Cl₆O | nist.gov |

| Molecular Weight | 374.862 g/mol | nist.gov |

| Henry's Law Constant (at 298.15 K) | 2.4 x 10⁻⁴ mol/(m³·Pa) | henrys-law.org |

| Temperature Dependence of Henry's Law Constant | 2300 K | henrys-law.org |

This interactive table provides key data on 1,2,3,4,6,8-Hexachlorodibenzofuran.

To understand and predict the movement of 1,2,3,4,6,8-HxCDF on a global scale, scientists employ sophisticated long-range atmospheric transport (LRT) models. nih.gov These models integrate data on chemical properties, emission sources, and meteorological conditions to simulate the atmospheric pathways and deposition of POPs. copernicus.org

Models like the Danish Eulerian Hemispheric Model (DEHM-POP) are designed to simulate the atmospheric transport and environmental fate of POPs in the Northern Hemisphere, with a particular focus on their transport into the Arctic. copernicus.orgcopernicus.org These three-dimensional dynamical models account for the multi-hop potential of these compounds by including descriptions of the exchange processes between the atmosphere and land/ocean surfaces. copernicus.orgcopernicus.org

The accuracy of these models is crucial for assessing the environmental risks posed by compounds like 1,2,3,4,6,8-HxCDF and for informing international agreements such as the Stockholm Convention on Persistent Organic Pollutants. nih.gov Research has shown that while models can provide a good description of the distribution dynamics, there can be deviations between measured and modeled concentrations. nih.gov Continuous refinement of these models, supported by ongoing field measurements, is essential for improving our understanding of the global transport of these hazardous substances. nih.govnih.gov

Aquatic Transport and Sediment-Water Exchange

Once deposited from the atmosphere into aquatic environments, the fate of 1,2,3,4,6,8-HxCDF is predominantly controlled by its interaction with organic matter and sediments. Its low water solubility and high affinity for organic materials mean that it readily partitions from the water column to solid phases.

In aquatic systems, 1,2,3,4,6,8-HxCDF exhibits a strong tendency to sorb to both dissolved organic carbon (DOC) and particulate organic carbon (POC). This sorption behavior is a key process that influences its bioavailability and transport within the water column. The partitioning of nonionic organic chemicals in sediment is governed by equilibrium partitioning theory, which describes how a chemical distributes itself between sediment organic carbon, pore water, and benthic organisms. nih.gov

The interaction between persistent organic pollutants and organic carbon is complex and can be influenced by both hydrophobic and electrostatic interactions, depending on the chemical's structure. nih.gov For hydrophobic compounds like 1,2,3,4,6,8-HxCDF, the primary driving force for sorption is the desire to move out of the aqueous phase and associate with the organic-rich solid phases.

Due to its strong sorption to particulate matter, a significant fraction of 1,2,3,4,6,8-HxCDF in aquatic environments ultimately accumulates in the bottom sediments. nih.gov These sediments can act as a long-term sink for this contaminant. However, this is not a permanent removal from the ecosystem.

Physical disturbances such as storms, dredging, or bioturbation can lead to the resuspension of contaminated sediments. nih.gov This process can reintroduce 1,2,3,4,6,8-HxCDF and other particle-bound contaminants back into the water column, making them available for uptake by aquatic organisms. nih.govresearchgate.net The resuspension of contaminated sediments is recognized as a recurring ecological threat in many marine and freshwater habitats. nih.gov The frequency, magnitude, and duration of these resuspension events are critical factors in determining the ongoing exposure of aquatic ecosystems to legacy pollutants. nih.govresearchgate.net

Terrestrial Mobility and Soil-Plant Transfer

In terrestrial environments, the behavior of 1,2,3,4,6,8-HxCDF is largely dictated by its strong affinity for soil organic matter. This property significantly limits its mobility in the soil profile and its potential for leaching into groundwater.

The adsorption of similar persistent organic pollutants to soil organic matter has been studied using computational models. nih.gov These studies indicate that strong interactions, such as hydrogen bonding, can occur between the pollutant and components of soil organic matter, leading to stable complexes. nih.gov This strong binding is a primary reason for the low mobility of 1,2,3,4,6,8-HxCDF in soil.

The transfer of this compound from soil to plants is generally considered to be low. The primary route of plant contamination for compounds with these properties is often through atmospheric deposition onto the plant surfaces, rather than uptake from the soil through the roots. However, the potential for soil-to-plant transfer can vary depending on factors such as soil type, plant species, and the concentration of the contaminant in the soil.

Biotic Transformation and Biodegradation Potential

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. unit.no This is a key process for the removal of many pollutants from the environment. The high degree of chlorination in 1,2,3,4,6,8-HxCDF generally makes it resistant to microbial attack. unit.no

Specific microbial degradation pathways for 1,2,3,4,6,8-HxCDF have not been extensively documented. However, studies on the parent compound, dibenzofuran (B1670420), have shown that certain bacteria can degrade it. For example, Staphylococcus auriculans DBF63 can utilize dibenzofuran as a sole source of carbon and energy, producing metabolites such as salicylic (B10762653) acid and gentisic acid. nih.gov This suggests that the fundamental dibenzofuran ring structure can be attacked by microbial enzymes.

For chlorinated aromatic compounds, the initial steps of degradation often involve dechlorination. In the case of other persistent organic pollutants like hexachlorocyclohexane (B11772) (HCH), both aerobic and anaerobic degradation pathways have been identified, leading to various chlorinated and non-chlorinated metabolites. researchgate.netnih.gov For instance, the aerobic degradation of γ-HCH can proceed through intermediates like γ-pentachlorocyclohexene and 2,5-dichlorohydroquinone. nih.gov While these pathways are for a different class of compounds, they highlight the types of reactions that could potentially be involved in the breakdown of 1,2,3,4,6,8-HxCDF, should microorganisms capable of attacking it exist.

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) microorganisms can play a role in the degradation of chlorinated organic compounds. nih.gov

Aerobic Degradation: Under aerobic conditions, the initial attack on chlorinated aromatic compounds often involves oxygenase enzymes. For example, the bacterium Nocardioides sp. strain PD653 has been shown to mineralize hexachlorobenzene (B1673134) (HCB) under aerobic conditions, with the initial step being an oxidative dechlorination to produce pentachlorophenol. nih.govnih.gov While HCB is a different compound, this demonstrates the potential for aerobic bacteria to dechlorinate highly chlorinated aromatic rings. The presence of multiple chlorine atoms on 1,2,3,4,6,8-HxCDF, however, is likely to be a significant barrier to such enzymatic attacks. unit.no

Anaerobic Degradation: Under anaerobic conditions, a process called reductive dechlorination is more common. In this process, chlorine atoms are removed and replaced with hydrogen atoms. This can lead to a stepwise reduction in the chlorination level of the molecule, potentially making the resulting less-chlorinated dibenzofurans more susceptible to further degradation. While specific studies on the anaerobic degradation of 1,2,3,4,6,8-HxCDF are lacking, this process is known to be important for other chlorinated compounds like polychlorinated biphenyls (PCBs) and dioxins.

Bioaccumulation, Biomagnification, and Biotransformation of 1,2,3,4,6,8 Hexachlorodibenzofuran in Biological Systems

Bioaccumulation Kinetics and Equilibrium in Aquatic and Terrestrial Biota

Bioaccumulation describes the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. ecetoc.orgorst.edu For lipophilic compounds like hexachlorodibenzofurans, there is a high potential for accumulation in the fatty tissues of organisms. epa.govorst.edu However, specific kinetic data for the 1,2,3,4,6,8-HxCDF congener are not extensively documented in publicly available scientific literature.

The Bioconcentration Factor (BCF) measures the accumulation of a waterborne chemical in an aquatic organism, while the Bioaccumulation Factor (BAF) includes uptake from all environmental sources, including diet. ecetoc.orgcaymanchem.com These values are crucial for assessing the potential of a substance to accumulate in organisms to levels that may be of concern.

Despite the recognized bioaccumulative nature of PCDFs as a chemical class, specific, experimentally derived BAF and BCF values for the 1,2,3,4,6,8-Hexachlorodibenzofuran congener are not available in the reviewed scientific literature. General assessments for PCDF classes indicate a high potential for bioaccumulation, which increases with the degree of chlorination and the specific substitution pattern. epa.gov

Table 1: Bioaccumulation and Bioconcentration Data for this compound (Note: Specific experimental data for this congener is not available in the reviewed literature.)

| Parameter | Value | Species | Source |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | Data not available | N/A | N/A |

| Bioconcentration Factor (BCF) | Data not available | N/A | N/A |

The accumulation of PCDFs can vary significantly between species due to differences in metabolism, diet, habitat, and trophic level. epa.gov For example, aquatic organisms can accumulate these compounds from contaminated sediments and water, with uptake patterns differing between invertebrates and fish. ontario.ca

However, research detailing species-specific accumulation patterns or predictive models exclusively for this compound is not present in the available scientific record. Studies tend to focus on the more toxic 2,3,7,8-substituted congeners or report data for PCDF groups as a whole. epa.gov

Trophic Transfer and Biomagnification in Food Webs

Biomagnification, or trophic magnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. ecetoc.orgorst.edu This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances.

The Trophic Magnification Factor (TMF) is a measure of a chemical's potential to biomagnify and is determined by analyzing its concentration across multiple trophic levels in a specific food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Specific TMF values for this compound across any ecosystem have not been reported in the scientific literature reviewed for this article. While studies have demonstrated the biomagnification potential for the PCDF class, particularly for congeners with 2,3,7,8-chlorine substitution, data for the 1,2,3,4,6,8-HxCDF congener is absent. epa.gov

Table 2: Trophic Magnification Factor (TMF) for this compound (Note: Specific experimental data for this congener is not available in the reviewed literature.)

| Ecosystem | Trophic Magnification Factor (TMF) | Source |

|---|---|---|

| Data not available | Data not available | N/A |

The trophic transfer of a chemical is influenced by its lipophilicity, persistence, and the metabolic capability of the organisms in the food web. epa.gov Chemicals that are readily stored in fat and are resistant to metabolic breakdown are more likely to be transferred from prey to predator. The structure of the food web itself also plays a critical role in determining the extent of biomagnification.

For PCDFs, congeners with lateral chlorine atoms (at positions 2, 3, 7, and 8) are known to be particularly persistent and to biomagnify. nih.govepa.gov The lack of lateral chlorine atoms at all four of these key positions in this compound might influence its biomagnification potential relative to other congeners, but specific research on these mechanisms for this particular compound is lacking.

Metabolic Pathways and Biotransformation of this compound

Biotransformation is the process by which living organisms modify chemical compounds, which can affect their toxicity and rate of excretion. For many PCDFs, metabolism is a very slow process, contributing to their persistence in biological tissues. The primary enzymes involved in the metabolism of such compounds are often part of the cytochrome P450 monooxygenase system. caymanchem.comt3db.ca

Detailed studies on the specific metabolic pathways and biotransformation products of this compound in any biological system are not available in the reviewed scientific literature. General information suggests that the metabolism of dibenzofurans in mammalian organisms is not well-documented. molaid.com While some bacteria have been shown to degrade the parent compound, dibenzofuran (B1670420), specific pathways for its hexachlorinated congeners are largely uncharacterized. molaid.com

Phase I and Phase II Enzyme Systems Involved in Metabolism

The metabolism of PCDFs is primarily mediated by the aryl hydrocarbon receptor (AhR), a protein that binds to these compounds. nih.govt3db.ca This binding initiates a cascade of events, leading to the induction of drug-metabolizing enzymes.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For PCDFs, the key enzymes are the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov The binding of a PCDF congener to the AhR leads to the increased expression of CYP1A1 and CYP1B1 genes. nih.govnih.govcaymanchem.com These enzymes catalyze the initial hydroxylation of the PCDF molecule, which is the rate-limiting step in its detoxification and elimination. Studies on the related congeners 1,2,3,6,7,8-HxCDF and 1,2,3,4,7,8-HxCDF have demonstrated their capability to induce CYP1A1-mediated activity, such as ethoxyresorufin-O-deethylase (EROD) activity. caymanchem.comcaymanchem.com

Phase II Metabolism: Following Phase I, the newly introduced functional groups are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. This process involves enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach glucuronic acid or sulfate (B86663) groups to the hydroxylated metabolites.

While this general pathway is well-established for PCDFs, specific studies detailing the complete profile of Phase I and Phase II enzymes involved in the metabolism of 1,2,3,4,6,8-HxCDF are limited.

Identification and Characterization of Metabolites

Detailed information on the specific metabolites of 1,2,3,4,6,8-HxCDF in mammalian systems is not extensively documented in the available literature. nih.govnih.gov However, based on the known metabolic pathways for other PCDFs, the primary metabolites are expected to be mono- and di-hydroxylated derivatives of the parent compound. These hydroxylated metabolites can then be further conjugated to form glucuronide and sulfate derivatives, which are more readily excreted from the body. The position of hydroxylation is crucial as it can influence the biological activity of the metabolite.

Species-Specific Differences in Metabolic Capacity

The ability to metabolize and eliminate PCDFs varies significantly among different species. These differences are often attributed to variations in the expression and activity of CYP enzymes. ncats.io For example, the induction of CYP1A1 in response to PCDF exposure can differ between species, leading to different rates of metabolism and detoxification.

Research on various PCDF congeners indicates that these species- and congener-specific differences in metabolic capacity are a critical factor in determining the ultimate toxic potency of a given compound in a particular organism. ncats.io A compound that is rapidly metabolized and eliminated by one species may be highly persistent and toxic in another. Specific comparative studies on the metabolic capacity for 1,2,3,4,6,8-HxCDF across a range of species have not been identified.

Interspecies Variations in Uptake, Distribution, and Elimination Kinetics

The toxicokinetics of PCDFs, which encompasses their absorption, distribution, metabolism, and elimination, shows considerable variation among different species. Following exposure, these lipophilic compounds are generally well-absorbed and tend to distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, and skin. PCDFs have been detected in a wide range of organisms, including freshwater fish and humans (e.g., in breast milk). caymanchem.comcaymanchem.comcaymanchem.com

The pattern of chlorine substitution significantly influences the elimination half-life of PCDF congeners. Compounds with chlorine atoms in the 2,3,7, and 8 positions are typically eliminated very slowly. For instance, 1,2,3,4,7,8-HxCDF has been shown to persist in the tissues of individuals accidentally exposed. nih.gov In contrast, congeners lacking this specific lateral substitution pattern, such as 1,2,3,4,6,8-HxCDF, are generally expected to have shorter biological half-lives.

The table below summarizes findings for different hexachlorodibenzofuran isomers, illustrating the congener-specific nature of their biological interactions.

| Property | 1,2,3,4,6,8-HxCDF | 1,2,3,6,7,8-HxCDF | 1,2,3,4,7,8-HxCDF |

| CYP1A1 Induction | Data not available | Induces CYP1A1 in rats caymanchem.com | Induces CYP1A1 in human lymphocytes caymanchem.com |

| EROD Activity Induction | Data not available | Induces EROD activity in rat hepatoma cells caymanchem.com | Induces EROD activity in human lymphocytes caymanchem.com |

| Observed in Biota | Data not available | Found in freshwater fish and human breast milk caymanchem.com | Found in freshwater fish and human breast milk caymanchem.com |

| Persistence | Expected to be less persistent due to lack of 2,3,7,8-substitution pattern. | Data not available | Persists in tissues of exposed humans nih.gov |

This table is interactive. Click on the headers to explore the data.

Detailed toxicokinetic parameters, such as absorption rates, volume of distribution, and elimination half-lives for 1,2,3,4,6,8-HxCDF, are not well-characterized across different species in the current scientific literature.

Toxicological Mechanisms of 1,2,3,4,6,8 Hexachlorodibenzofuran in Non Human Organisms

Molecular and Cellular Mechanisms of Action

The interaction of 1,2,3,4,6,8-HxCDF with cellular components initiates a cascade of events that can lead to widespread biological and toxicological effects. These effects are largely a consequence of alterations in gene expression and cellular signaling.

The toxic effects of 1,2,3,4,6,8-HxCDF, like other halogenated aromatic hydrocarbons, are predominantly mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AhR). nih.govescholarship.org The AhR is a soluble intracellular receptor that, in its inactive state, resides in the cytoplasm as a complex with chaperone proteins. nih.gov

Upon binding of a ligand such as 1,2,3,4,6,8-HxCDF, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This allows the ligand-AhR complex to translocate into the nucleus. Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. nih.govcaymanchem.com This binding initiates the transcription of a battery of genes, leading to a variety of biological and toxic responses. nih.gov The affinity of different PCDF congeners for the AhR can vary, which in turn influences their relative potency. escholarship.org

The activation of the AhR signaling pathway by 1,2,3,4,6,8-HxCDF is expected to lead to significant changes in gene expression. A hallmark of exposure to AhR agonists is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. caymanchem.com For instance, the related congener 1,2,3,4,7,8-HxCDF has been shown to induce the expression of CYP1A1 and CYP1B1 in primary human peripheral blood lymphocytes. caymanchem.com Another related compound, 1,2,3,6,7,8-HxCDF, induces the expression of genes for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in rat hepatoma cells. caymanchem.com The induction of EROD activity is a well-established biomarker for CYP1A1 activity. caymanchem.com

In addition to CYP enzymes, other genes are also modulated by AhR activation. For example, the expression of the AhR repressor (AhRR) can be induced, which functions in a negative feedback loop to regulate the AhR signaling pathway. caymanchem.com

A growing body of evidence suggests a strong link between AhR activation by dioxin-like compounds and the induction of oxidative stress. caymanchem.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. caymanchem.com

The induction of CYP1A1 by AhR agonists can lead to the production of ROS as a byproduct of its metabolic activity. This increase in ROS can damage cellular macromolecules such as lipids, proteins, and DNA. nih.gov Common markers of oxidative damage include 8-hydroxydeoxyguanosine (8-OHdG) for DNA damage and malondialdehyde (MDA) for lipid peroxidation. nih.govrupahealth.com

In response to oxidative stress, cells activate antioxidant response pathways. These can include the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. biocompare.com While direct evidence for 1,2,3,4,6,8-HxCDF is lacking, it is plausible that this congener, through AhR activation, contributes to oxidative stress in exposed organisms.

Beyond the direct regulation of gene expression, the activation of the AhR by compounds like 1,2,3,4,6,8-HxCDF can lead to crosstalk with and modulation of other critical cellular signaling networks. This interference can contribute significantly to the toxic effects observed.

AhR signaling has been shown to interact with several key pathways, including:

Wnt/β-catenin signaling: This pathway is crucial for embryonic development and tissue homeostasis. AhR activation can alter Wnt/β-catenin signaling. caymanchem.com

Inflammatory cytokine signaling: The AhR can modulate the response to inflammatory cytokines, which play a central role in the immune system. caymanchem.com

Steroid hormone receptor signaling: AhR activation can lead to the proteasomal degradation of steroid hormone receptors, thereby disrupting endocrine function. nih.gov

Cellular stress responses: The AhR signaling pathway can influence cellular responses to stressors like UV radiation. nih.gov

The modulation of these and other signaling networks can result in a wide array of adverse outcomes, including developmental toxicity, immunotoxicity, and carcinogenesis. nih.govt3db.ca

In Vitro Toxicological Assessments

To investigate the molecular mechanisms of toxicity and to screen for the potency of various AhR ligands, a range of in vitro toxicological assays have been developed. These cell-based systems provide a valuable tool for understanding the initial events in the toxic cascade.

A prominent in vitro tool for assessing the toxic potential of dioxin-like compounds is the use of cell lines genetically engineered to report on AhR activation. These are often referred to as AhR-responsive reporter gene assays. A widely used example is the Chemically Activated LUciferase eXpression (CALUX) bioassay. dioxins.com

In these cell lines, a reporter gene, typically luciferase, is placed under the control of a promoter containing multiple XREs. nih.gov When an AhR agonist like a PCDF is introduced to these cells, it activates the AhR, which then binds to the XREs and drives the expression of the luciferase gene. The resulting light production can be measured and is proportional to the AhR-mediated activity of the compound. dioxins.com

These assays are highly sensitive and are used to determine the relative potencies of different AhR agonists. nih.gov While specific data for 1,2,3,4,6,8-HxCDF in such assays are not readily found in the literature, related congeners have been evaluated. For instance, 1,2,3,6,7,8-HxCDF has been shown to induce EROD activity in H-4-II-E rat hepatoma cells with an EC50 of 1.24 nM. caymanchem.com Such assays would be instrumental in determining the specific AhR-binding affinity and potency of 1,2,3,4,6,8-HxCDF.

Primary Cell Cultures and Organotypic Slices

In vitro studies using primary cell cultures are fundamental in elucidating the molecular mechanisms of PCDF toxicity. While specific data for the 1,2,3,4,6,8-hexachlorodibenzofuran congener is limited, research on closely related congeners provides significant insight. For instance, studies on the 1,2,3,6,7,8-hexachlorodibenzofuran (B196245) congener in H-4-II-E rat hepatoma cells have demonstrated its ability to induce the expression of genes encoding for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD). caymanchem.com This induction is a hallmark of AhR activation. caymanchem.com The activation of the AhR signaling pathway is known to alter various cellular processes, including the conversion of arachidonic acid to prostanoids and Wnt/beta-catenin signaling. t3db.canih.gov These cellular-level disruptions are the foundational events that precipitate broader toxicological outcomes in whole organisms.

Table 1: Effects of a Related Hexachlorodibenzofuran Congener in Rat Hepatoma Cells

| Cell Line | Congener | Observed Effect |

|---|---|---|

| H-4-II-E Rat Hepatoma | 1,2,3,6,7,8-Hexachlorodibenzofuran | Induction of AHH and EROD gene expression |

In Vivo Toxicological Studies in Model Organisms

Specific research on the developmental and reproductive toxicity of this compound in aquatic species is not extensively documented in available literature. However, the presence of various PCDF congeners has been confirmed in freshwater fish, indicating exposure and potential for adverse effects in aquatic ecosystems. caymanchem.com Studies on other PCDF congeners, such as 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (HCDF), have demonstrated teratogenic effects in mice, including hydronephrosis and cleft palate, in the absence of overt maternal toxicity. nih.gov Given that these effects are mediated by the AhR, a mechanism conserved across vertebrates, it is plausible that this compound could pose similar developmental risks to aquatic organisms. The general toxic responses to PCDFs and related halogenated aryl hydrocarbons include body weight loss and thymic atrophy. t3db.canih.gov

The immunotoxic and endocrine-disrupting effects of PCDFs are well-established consequences of AhR activation. t3db.canih.gov A characteristic sign of immunotoxicity from exposure to these compounds is thymic atrophy. t3db.canih.govcaymanchem.com Studies on the related congener 1,2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in rats showed lymphoid depletion in the thymus and spleen, with thymic atrophy present at all dose levels. nih.gov The activation of the AhR pathway by PCDFs can also lead to endocrine disruption by altering the proteasomal degradation of steroid hormone receptors. t3db.canih.gov These effects, including weight loss, thymic atrophy, and cancer, are common toxic responses to PCDFs and related halogenated aryl hydrocarbons in various animal models. t3db.canih.gov

Studies on PCDF congeners have demonstrated their carcinogenic potential in rodents. Research on 1,2,3,4,7,8-hexachlorodibenzofuran administered orally to Wistar strain male rats revealed tumorigenic potency, with findings of hepatic nodules. nih.gov A related compound, 2,3,4,7,8-pentachlorodibenzofuran, was associated with cholangiohepatoma and osteosarcoma in the same study. nih.gov The broader class of dioxin-like compounds, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are potent carcinogens in laboratory animals, inducing tumors at multiple sites including the liver, lung, and thyroid. nih.gov The carcinogenic effects of PCDFs are considered to be mediated through the AhR, leading to altered gene expression and cell proliferation, which can contribute to tumor development. t3db.canih.gov

Table 2: Carcinogenicity of a Related Hexachlorodibenzofuran Congener in Rats

| Congener | Species/Strain | Route | Tumor Findings |

|---|---|---|---|

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Wistar Rat (male) | Oral | Hepatic nodules |

Structure-Activity Relationships (SAR) for Chlorinated Dibenzofurans and AhR Binding Affinity

The toxicity of chlorinated dibenzofurans is strongly correlated with their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR). nih.govosti.gov Structure-activity relationship (SAR) studies aim to predict the binding affinity and subsequent toxicity of different congeners based on their molecular structure. For PCDDs and PCDFs, the binding affinity to the AhR is related to physicochemical properties such as electron affinity, entropy, and lipophilicity. nih.govosti.gov

A key principle of SAR for these compounds is that a planar or coplanar structure, which allows the molecule to fit into the binding pocket of the AhR, is crucial for high-affinity binding. The number and position of chlorine atoms on the dibenzofuran (B1670420) backbone significantly influence this affinity. Generally, congeners with chlorine atoms in the lateral positions (2, 3, 7, and 8) exhibit the highest binding affinity and toxicity. nih.govt3db.ca

Quantitative structure-activity relationship (QSAR) models have been developed to predict the binding affinities of PCDFs. researchgate.net These models use computational chemistry to calculate molecular descriptors that correlate with biological activity. researchgate.net It has been proposed that a stronger binding affinity does not always guarantee greater final agonistic or antagonistic activity, suggesting that the structural changes induced in the AhR upon ligand binding also play a critical role in the subsequent biological response. nih.govnih.gov The diversity in ligand structure can lead to differences in the recruitment of coactivator proteins and, consequently, differential gene expression. nih.gov

Synergistic and Antagonistic Interactions with Co-Contaminants

The environmental presence of this compound (1,2,3,4,6,8-HCDF) seldom occurs in isolation. Instead, this compound is typically found in complex mixtures with other persistent organic pollutants (POPs), including other polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). oup.com The toxicological impact of 1,2,3,4,6,8-HCDF in non-human organisms is therefore likely influenced by interactions with these co-contaminants. These interactions can be synergistic, where the combined effect of the chemicals is greater than the sum of their individual effects, or antagonistic, where the combined effect is less.

The primary mechanism of toxicity for 1,2,3,4,6,8-HCDF and other dioxin-like compounds is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in vertebrate species. nih.govoup.com The binding of a ligand to the AhR initiates a cascade of events leading to the expression of a battery of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). oup.com The potential for synergistic and antagonistic interactions arises from the fact that many co-contaminants also interact with the AhR or influence other pathways that affect the toxicity of 1,2,3,4,6,8-HCDF.

Synergistic Interactions:

Synergism may occur when non-human organisms are co-exposed to 1,2,3,4,6,8-HCDF and other AhR agonists. Different PCDF and PCDD congeners, as well as certain non-ortho and mono-ortho substituted PCBs, can all bind to and activate the AhR. oup.comtandfonline.com While the Toxic Equivalency Factor (TEF) model is often used to assess the risk of such mixtures by assuming additivity, this approach may not fully account for synergistic effects. nih.gov For instance, co-exposure to multiple weak AhR agonists could potentially lead to a greater than additive response in the induction of AhR-mediated toxic effects.

Furthermore, interactions with compounds that are not direct AhR agonists can also lead to synergistic toxicity. For example, some polycyclic aromatic hydrocarbons (PAHs) can act as AHR agonists and also inhibit the activity of CYP1A enzymes. oup.com This inhibition can slow the metabolism and clearance of 1,2,3,4,6,8-HCDF, prolonging its presence and enhancing its toxic effects. oup.com

Antagonistic Interactions:

Additionally, some compounds may induce metabolic pathways that enhance the detoxification and excretion of 1,2,3,4,6,8-HCDF, leading to an antagonistic effect. The complex nature of these interactions means that the ultimate toxicological outcome in a real-world scenario of mixed chemical exposure is difficult to predict and is dependent on the specific composition of the mixture and the species .

Interactive Effects with Other Classes of Pollutants:

While data on the specific interactions of 1,2,3,4,6,8-HCDF with non-dioxin-like pollutants such as heavy metals are scarce, it is plausible that interactions could occur. Heavy metals are known to induce oxidative stress and can modulate the activity of various enzyme systems, which could potentially alter the toxicokinetics and toxicodynamics of 1,2,3,4,6,8-HCDF. However, without specific research, such interactions remain speculative.

The following table summarizes the potential interactions of 1,2,3,4,6,8-HCDF with various classes of co-contaminants based on their mechanisms of action.

Data Table: Potential Interactions of this compound with Co-Contaminants

| Co-Contaminant Class | Example Compounds | Potential Interaction with 1,2,3,4,6,8-HCDF | Basis of Interaction |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Synergistic/Additive | Both are potent AhR agonists, leading to a cumulative or amplified toxic response. |

| Polychlorinated Biphenyls (PCBs) - Dioxin-like | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Synergistic/Additive | Both bind to and activate the AhR, contributing to a shared mechanism of toxicity. |

| Polychlorinated Biphenyls (PCBs) - Non-Dioxin-like | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Antagonistic/No Interaction (AhR-mediated) | May compete for metabolic enzymes or have opposing effects on other cellular pathways. Does not significantly activate the AhR. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | Synergistic/Antagonistic | Can be AhR agonists, but can also induce or inhibit metabolic enzymes, leading to complex interactions. |

| Heavy Metals | Methylmercury, Cadmium | Speculative | Could modulate metabolic enzymes or induce oxidative stress, potentially altering the toxicity of 1,2,3,4,6,8-HCDF. |

Ecological Impacts and Risk Assessment Frameworks for 1,2,3,4,6,8 Hexachlorodibenzofuran

Impact on Aquatic Ecosystems and Biota

There is a significant lack of specific research on the effects of 1,2,3,4,6,8-Hexachlorodibenzofuran on aquatic invertebrate communities and fish populations. However, the broader class of PCDFs is known to be toxic to aquatic life. nih.gov For instance, other chlorinated dibenzofurans are recognized for their potential to cause long-lasting harmful effects in aquatic environments. nih.gov

PCDFs, due to their lipophilic nature, have a high potential to bioaccumulate in the fatty tissues of aquatic organisms. epa.gov This accumulation can lead to biomagnification as the compounds move up the food chain from invertebrates to fish. wur.nl For fish, exposure to certain PCDF congeners has been linked to early life stage mortality, developmental abnormalities, and impacts on the reproductive system. wur.nl The toxicity of many PCDFs is mediated through the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. nih.govnih.gov Activation of this receptor can lead to a cascade of adverse effects.

Interactive Data Table: Aquatic Toxicity of Selected PCDF Congeners (Illustrative)

Below is an example of how aquatic toxicity data for PCDFs is typically presented. Specific data for 1,2,3,4,6,8-HxCDF is not available.

| Compound | Test Organism | Endpoint | Value |

| 1,2,3,4,6,8-HxCDF | Data not available | Data not available | Data not available |

| 2,3,7,8-TCDF | Rainbow Trout (Oncorhynchus mykiss) - early life stage | LC50 | Varies by study |

| 1,2,3,7,8,9-HxCDF | General Aquatic Life | Hazard Statement | Very toxic to aquatic life nih.gov |

| 1,2,3,4,7,8-HxCDF | General Aquatic Life | Hazard Statement | May cause long lasting harmful effects to aquatic life nih.gov |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms during a specific time period.

Specific studies documenting the impact of this compound on aquatic community structure and ecosystem function are absent from the scientific literature. Generally, persistent, bioaccumulative, and toxic substances like PCDFs can lead to shifts in the composition of aquatic communities. nih.gov Sensitive species of invertebrates and fish may decline in population, leading to a reduction in biodiversity. wur.nl Such changes at the species and population level can have cascading effects on the entire ecosystem, potentially altering predator-prey dynamics, nutrient cycling, and other fundamental ecosystem functions. nih.gov

Terrestrial Ecological Effects

Information regarding the specific terrestrial ecological effects of this compound is not available. The potential impacts are discussed below based on the known behavior of related compounds.

Documentation of exposure to this compound in terrestrial wildlife and any resulting population-level impacts has not been found in the available literature. For PCDFs in general, wildlife can be exposed through the consumption of contaminated soil, water, or prey. regulations.gov As these compounds biomagnify up the food chain, top predators can accumulate high body burdens. epa.gov In other PCDF congeners, this has been associated with a range of toxic effects, including reproductive impairment, immune system suppression, and developmental problems, which can ultimately lead to population declines. wur.nl

Interactive Data Table: Bioaccumulation of Selected PCDF Congeners in Wildlife (Illustrative)

This table illustrates the type of data collected for bioaccumulation studies. Specific data for 1,2,3,4,6,8-HxCDF is lacking.

| Compound | Species | Tissue | Bioaccumulation Factor (BAF) |

| 1,2,3,4,6,8-HxCDF | Data not available | Data not available | Data not available |

| 2,3,7,8-TCDD | Herring Gull (Larus argentatus) | Egg | Log BMF = 1.51 (from alewife) epa.gov |

| 1,2,3,4,6,7,8-HpCDD | Mink (Neovison vison) | Diet | Log BMFs = 1.18 to 1.70 epa.gov |

Note: BAF (Bioaccumulation Factor) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. BMF (Biomagnification Factor) is the ratio of the concentration in a predator to the concentration in its prey.

Avian and Marine Mammal Exposure and Receptor-Mediated Effects

There is a significant data gap regarding the specific exposure of avian and marine mammal species to this compound and its receptor-mediated effects. The toxic effects of many PCDFs and related compounds are mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov This interaction can trigger a range of adverse health outcomes.

In birds, activation of the AhR by potent PCDF congeners has been linked to embryo mortality, deformities, and reproductive failure. epa.gov Piscivorous birds are at particularly high risk due to the biomagnification of these compounds in the aquatic food web. epa.gov

Marine mammals, often at the top of long marine food webs, can also accumulate high levels of persistent organic pollutants like PCDFs. Research on other congeners suggests that AhR-mediated effects in marine mammals could include immunosuppression, endocrine disruption, and reproductive impairment.

Methodologies for Ecological Risk Assessment

The ecological risk assessment (ERA) for this compound (1,2,3,4,6,8-HxCDF) follows a structured framework designed to evaluate the potential adverse effects of this chemical on the environment. epa.govepa.gov This framework is essential for understanding the risks posed by substances released into the environment by human activities. europa.eu The process is typically divided into three main phases: problem formulation, analysis (which includes exposure and effects assessment), and risk characterization. epa.govresearchgate.net

Hazard Identification and Exposure Assessment

Hazard Identification

The first step in the ERA process is to identify the potential hazards that 1,2,3,4,6,8-HxCDF poses to ecological receptors. researchgate.net As a member of the polychlorinated dibenzofurans (PCDFs) family, 1,2,3,4,6,8-HxCDF is recognized for its persistence in the environment, potential for bioaccumulation, and toxicity. epa.gov Like other dioxin-like compounds, its toxicity is primarily mediated through the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse effects, including reproductive and developmental issues, immunotoxicity, and carcinogenicity. nih.gov

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies related hexachlorodibenzofuran congeners as toxic if swallowed and capable of causing long-lasting harmful effects to aquatic life. nih.govguidechem.com Although data specific to the 1,2,3,4,6,8- congener is limited, the broader class of chlorinated dibenzofurans is known to cause effects such as changes in liver and thymus weights in animal studies. haz-map.com

Exposure Assessment

Exposure assessment aims to characterize the sources, pathways, and extent of environmental exposure to 1,2,3,4,6,8-HxCDF. This compound is not intentionally produced but is an unwanted byproduct of various industrial and thermal processes, including municipal waste incineration and the production of chlorinated chemicals. nih.govijomeh.eu

Once released, it can be transported through the atmosphere and deposited in soil and water. epa.gov Due to its low water solubility and high lipophilicity (high octanol-water partition coefficient), it strongly adsorbs to soil and sediments, making these environmental compartments significant sinks. epa.gov From soil and sediment, it can enter the food chain. Aquatic organisms can accumulate the compound from contaminated water and sediment, and terrestrial animals can be exposed through ingestion of contaminated soil and food. epa.gov This process of bioaccumulation leads to higher concentrations in organisms at higher trophic levels, a phenomenon known as biomagnification.

Dose-Response Characterization and Ecological Thresholds

Dose-response characterization is the process of quantifying the relationship between the dose of 1,2,3,4,6,8-HxCDF and the magnitude of the adverse ecological effect. This is a critical component for establishing ecological thresholds, which are concentrations below which adverse effects are not expected to occur. epa.gov

For dioxin-like compounds, the Toxic Equivalency Factor (TEF) approach is often used to assess the toxicity of complex mixtures. nih.gov This method compares the potency of individual congeners to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. The World Health Organization (WHO) has assigned TEFs for various congeners based on a comprehensive review of toxicological data. It is important to note that TEF values can differ significantly between different animal species (e.g., fish, birds, mammals), which adds a layer of complexity to ecological risk assessments. d-nb.info

| Congener | WHO 2005 TEF for Mammals | WHO 2005 TEF for Fish | WHO 2005 TEF for Birds |

| 2,3,7,8-TCDD | 1 | 1 | 1 |

| 1,2,3,7,8-PeCDF | 0.03 | 0.05 | 0.1 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.5 | 1 |

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

This table presents TEF values for selected PCDFs to illustrate the concept. Data is primarily derived from mammalian studies, and species-specific differences are a key consideration.

Ecological thresholds, such as Predicted No-Effect Concentrations (PNECs) or Ecotox Thresholds (ETs), are derived from ecotoxicity data. europa.euepa.gov These benchmarks are media-specific (e.g., water, sediment, soil) and are used in the initial screening phase of a risk assessment to identify contaminants of potential concern. epa.gov If measured environmental concentrations exceed these thresholds, a more detailed, site-specific investigation is warranted.

Risk Characterization and Uncertainty Analysis

Risk characterization is the final phase of the ERA, where the information from the hazard identification, exposure assessment, and dose-response characterization is integrated to estimate the likelihood and magnitude of adverse ecological effects. epa.goveuropa.eu This is often done by calculating a risk quotient (RQ), which is the ratio of a Predicted Environmental Concentration (PEC) to a PNEC. europa.eunih.gov An RQ value greater than 1 suggests a potential for ecological risk.

The total risk from a mixture of dioxin-like compounds is typically assessed by calculating the Toxic Equivalency (TEQ). This is done by multiplying the concentration of each congener by its respective TEF and then summing the results. nih.gov

Uncertainty Analysis